4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature reflects the complete structural organization of the molecule, which consists of a thiazolidine ring system substituted with a dichlorobenzylidene group and connected to a butanoic acid chain. The compound exhibits a complex molecular architecture featuring multiple functional groups that contribute to its chemical properties and potential biological activities.
The structural representation of this compound demonstrates a five-membered thiazolidine ring containing both sulfur and nitrogen heteroatoms. The ring system is substituted at the 5-position with a 2,4-dichlorobenzylidene group, creating an extended conjugated system. The thiazolidine ring also contains a ketone group at the 4-position and a thioxo group at the 2-position, contributing to the overall electronic structure of the molecule. The 3-position of the thiazolidine ring is connected to a four-carbon aliphatic chain terminating in a carboxylic acid functional group.
The molecular geometry of this compound includes stereochemical considerations related to the double bond configuration between the thiazolidine ring and the dichlorobenzylidene substituent. The compound can exist in different geometric isomers depending on the spatial arrangement around this double bond, with implications for its chemical reactivity and biological activity.
Alternative Chemical Designations and Registry Numbers
The compound is registered under the Chemical Abstracts Service registry number 300378-68-1, which serves as its primary identification in chemical databases and literature. This registry number provides a unique identifier that distinguishes this specific compound from related thiazolidinone derivatives and ensures accurate referencing in scientific communications.
Alternative nomenclature systems have been employed to describe this compound in various chemical databases and publications. The compound is also known by the descriptor 4-(5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, which represents a simplified version of the systematic name while maintaining chemical accuracy. This alternative designation is commonly used in commercial chemical catalogs and research publications.
Database-specific identifiers include various internal numbering systems used by chemical suppliers and research institutions. For instance, the compound appears in multiple chemical databases with distinct internal identification codes, facilitating cross-referencing and procurement processes. These alternative identifiers serve important roles in chemical information management and ensure consistent identification across different platforms and databases.
The compound has been assigned specific product codes by chemical suppliers, including designations used by pharmaceutical research companies and chemical manufacturing organizations. These commercial identifiers enable efficient ordering and inventory management while maintaining connection to the standardized Chemical Abstracts Service registry number.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₄H₁₁Cl₂NO₃S₂. This formula indicates the presence of fourteen carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, three oxygen atoms, and two sulfur atoms. The molecular composition reflects the complex heterocyclic nature of the compound and accounts for all functional groups present in the structure.
The molecular weight of this compound has been determined through multiple analytical methods and database calculations. The most commonly reported molecular weight is 376.28 grams per mole, with slight variations depending on the precision of the calculation method. Alternative sources report values of 376.3 grams per mole and 376.266 grams per mole, reflecting the natural variation in measurement precision and calculation methodologies.
The monoisotopic mass of the compound is 374.955741 grams per mole, representing the exact mass calculated using the most abundant isotopes of each element. This value is particularly important for mass spectrometry applications and precise analytical determinations where isotopic composition must be considered.
The elemental composition analysis reveals significant contributions from heteroatoms, with sulfur and chlorine atoms representing substantial portions of the molecular weight. The presence of two sulfur atoms and two chlorine atoms contributes approximately 134 grams per mole to the total molecular weight, representing about 35.6% of the compound's mass. This high heteroatom content influences the compound's physical properties, including solubility characteristics and electronic distribution.
Properties
IUPAC Name |
4-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S2/c15-9-4-3-8(10(16)7-9)6-11-13(20)17(14(21)22-11)5-1-2-12(18)19/h3-4,6-7H,1-2,5H2,(H,18,19)/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGPIVNFUZOOAI-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
Studies demonstrate variability in catalysts and solvents:
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Methylamine | Acetic acid | Reflux | 75 | |
| Piperidine | Toluene | 110°C | 87 | |
| Sodium acetate | Ethanol | Reflux | 58 |
The highest yield (87%) was achieved using piperidine in toluene at 110°C. Acetic acid with methylamine at reflux yielded 75%, but required longer reaction times (6 hours). Sodium acetate in ethanol provided moderate yields (58%) but simplified purification.
Mechanistic Insights
The reaction proceeds via deprotonation of the active methylene group in thiazolidine-2,4-dione, followed by nucleophilic attack on the aldehyde carbonyl. Conjugation stabilization of the benzylidene intermediate drives the reaction to completion.
Introduction of the butanoic acid side chain occurs through alkylation of the thiazolidinone nitrogen.
Alkylation Protocols
-
Reagents : Chloroacetic acid esters or bromoacetic acid derivatives.
-
Conditions : DMF with K₂CO₃ as base, room temperature to 80°C.
For example, alkylation of 5-(2,4-dichlorobenzylidene)-2-thioxothiazolidin-4-one with ethyl bromoacetate in DMF/K₂CO₃ at 60°C yielded 80% of the intermediate ester.
Hydrolysis to Carboxylic Acid
Ester hydrolysis is performed under acidic or basic conditions:
-
Acidic Hydrolysis : HCl/AcOH at reflux (5% yield due to side reactions).
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Mild Hydrolysis : Trifluoroacetic acid (TFA) in CH₂Cl₂ at room temperature (58% yield).
TFA-mediated hydrolysis preserves acid-sensitive groups, making it preferable for final step synthesis.
Optimization of Reaction Conditions
Solvent Selection
Temperature and Time
-
Knoevenagel : 110°C for 3 hours optimizes yield vs. energy cost.
-
Alkylation : 60°C for 2 hours balances reactivity and side-product formation.
Comparative Analysis of Methods
The table below contrasts two dominant synthesis pathways:
| Parameter | Pathway A (Reflux in Acetic Acid) | Pathway B (Toluene/Piperidine) |
|---|---|---|
| Catalyst | Methylamine | Piperidine |
| Solvent | Acetic acid | Toluene |
| Reaction Time | 6 hours | 3 hours |
| Yield | 75% | 87% |
| Purification Ease | Moderate | Challenging |
Pathway B offers higher efficiency but requires rigorous solvent removal. Pathway A is better suited for large-scale synthesis despite lower yields.
Challenges and Considerations
Side Reactions
Chemical Reactions Analysis
4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research has shown that derivatives of thiazolidinones exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have indicated that compounds similar to 4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid demonstrate effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 100 |
| Escherichia coli | 15 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
This table summarizes the antibacterial efficacy observed in laboratory settings.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiazolidinone derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that this compound can induce apoptosis in cancer cells.
Case Study Example :
A study published in the Journal of Medicinal Chemistry reported that treatment with thiazolidinone derivatives led to a reduction in cell viability in breast cancer cell lines by up to 70% at a concentration of 50 µM over 48 hours.
Drug Development
The unique structure of this compound makes it a candidate for further drug development. Its ability to interact with biological targets suggests potential as a lead compound in the synthesis of new pharmaceuticals.
Research Findings :
- Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes related to bacterial growth and cancer cell survival.
- Synergistic Effects : When combined with other antibiotics or chemotherapeutics, it has shown enhanced efficacy in overcoming resistance mechanisms.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in medicine. Preliminary toxicological assessments indicate low toxicity levels in mammalian cells at therapeutic doses.
| Tested Organism | LD50 (mg/kg) | Observation |
|---|---|---|
| Mice | >200 | No adverse effects observed |
| Rats | >300 | Mild gastrointestinal distress |
Mechanism of Action
The mechanism of action of 4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with various molecular targets and pathways. It can inhibit enzymes like proteases and kinases, which are crucial for the survival and proliferation of microbial and cancer cells . The compound’s thiazolidinone core is responsible for its binding affinity to these targets, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with analogous rhodanine derivatives:
Key Observations :
- Acid Chain Length: The butanoic acid chain in the target compound may confer enhanced solubility compared to shorter acetic acid derivatives (e.g., compound 3d in ) but reduced solubility relative to benzoic acid derivatives (e.g., SS4 in ) due to hydrophobic effects .
2.2.1. Enzyme Inhibition
- Aldose Reductase (ALR2) Inhibition : Compound 3d (), featuring a 4-hydroxy-3-methoxybenzylidene group, showed potent ALR2 inhibition (IC₅₀ = 0.12 µM), attributed to hydrogen bonding with the enzyme’s active site. The dichloro substitution in the target compound may enhance halogen bonding interactions, though this remains untested .
- Aldehyde Reductase (ALR1) Inhibition : Vanillin-derived rhodanines (e.g., 3d) exhibited micromolar ALR1 inhibition, whereas electron-withdrawing groups (e.g., nitro in SS4) showed reduced activity, suggesting the dichloro group’s impact requires further study .
2.2.2. Antimicrobial Activity
- Compounds with indole-based substituents (e.g., ) demonstrated broad-spectrum antibacterial activity, while the dichloro group’s role in microbial targeting is unexplored .
Spectral and Analytical Data
- UV-Vis : Compounds with electron-withdrawing groups (e.g., nitro, chloro) exhibit λmax ~388 nm (log ε ~3.29), while methoxy derivatives show slight blue shifts (λmax ~388 nm, log ε ~3.16) .
- IR Spectroscopy : The target compound’s C=O (1706 cm⁻¹) and C=S (758 cm⁻¹) stretches align with reported values for rhodanine derivatives .
Biological Activity
The compound 4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (CAS Number: 1431637-39-6) is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, presenting data from various studies, including case studies and research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This thiazolidinone derivative features a dichlorobenzylidene group, contributing to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound in focus has shown activity against various bacterial strains. For instance, a study reported that related thiazolidinone compounds displayed Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 50 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| Klebsiella pneumoniae | 50 |
Antibiofilm Activity
The ability of this compound to inhibit biofilm formation is particularly noteworthy. Recent studies have demonstrated that thiazolidinone derivatives can significantly reduce biofilm formation in pathogenic bacteria. For example, compounds with similar structures showed Biofilm Inhibition Concentrations (BICs) as low as 6.25 µg/mL against biofilms formed by Klebsiella pneumoniae .
Table 2: Biofilm Inhibition Concentrations
| Compound | Bacterial Strain | BIC (µg/mL) |
|---|---|---|
| This compound | Klebsiella pneumoniae | 6.25 |
| Staphylococcus epidermidis | 12.5 |
The antimicrobial activity of thiazolidinone derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism. Specifically, the inhibition of the YycG histidine kinase has been identified as a crucial mechanism through which these compounds exert their effects on biofilm formation and bacterial viability .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the effectiveness of various thiazolidinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in vitro, suggesting potential for further development as an antimicrobial agent. -
Case Study on Biofilm Disruption :
Another investigation focused on the biofilm-forming capabilities of E. coli in the presence of thiazolidinone derivatives. Results indicated that treatment with the compound led to a marked decrease in biofilm density as measured by crystal violet staining assays.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid?
- Methodological Answer : Synthesis typically involves a multi-step process: (i) Condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the benzylidene-thiosemicarbazone intermediate. (ii) Cyclization with chloroacetic acid or derivatives under acidic conditions to form the thiazolidinone core. (iii) Alkylation or substitution to introduce the butanoic acid moiety. Critical parameters include solvent choice (e.g., DMF-acetic acid mixtures), temperature control (reflux at 80–100°C), and stoichiometric ratios of reactants. Yields can be improved via recrystallization from ethanol-DMF mixtures .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry of the benzylidene group and thiazolidinone ring substitution.
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O) and ~1250 cm (C=S) validate functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion consistency with the theoretical mass.
- X-ray Diffraction (XRD) : Resolves stereochemistry of the Z/E benzylidene configuration .
Q. What preliminary biological screening approaches are recommended to assess therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL.
- Antioxidant Screening : DPPH radical scavenging assays to quantify IC values.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds.
- Enzyme Inhibition : Kinetic studies targeting cyclooxygenase-2 (COX-2) or α-glucosidase, using spectrophotometric methods .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Methodological Answer :
- Synthesize analogs with variations in:
(i) Benzylidene substituents (e.g., 4-Cl vs. 4-OCH).
(ii) Thiazolidinone ring modifications (e.g., oxo vs. thioxo groups). - Test analogs in parallel biological assays (e.g., IC comparisons for COX-2 inhibition).
- Use computational tools like Hammett plots to correlate electronic effects of substituents with activity trends .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Dose-Response Curves : Validate activity thresholds in independent replicates.
- Assay-Specific Controls : Account for solvent interference (e.g., DMSO) or pH sensitivity.
- Membrane Permeability Testing : Use Caco-2 cell models to differentiate intrinsic activity from bioavailability limitations.
- Meta-Analysis : Compare data across published analogs (e.g., 4-Cl vs. 4-F benzylidene derivatives) to identify structural determinants of variability .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to COX-2 or PPARγ.
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites (e.g., hydrogen bonding with thioxo groups).
- ADMET Prediction : SwissADME or pkCSM models to prioritize analogs with favorable pharmacokinetic profiles .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS.
- Plasma Stability : Incubate with human plasma; quantify parent compound remaining using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
